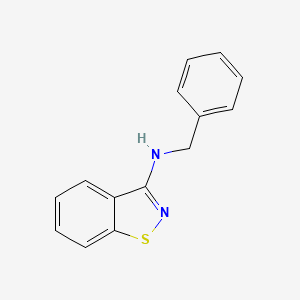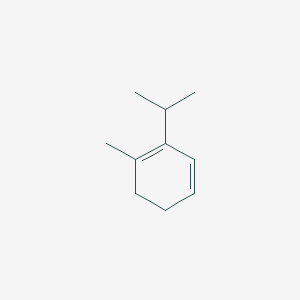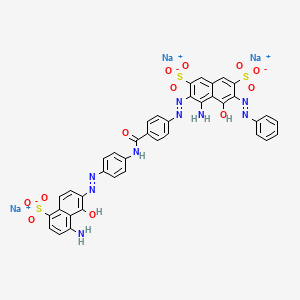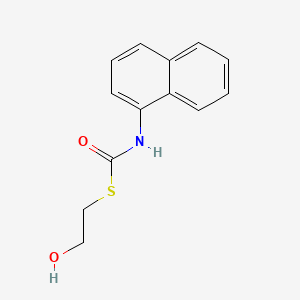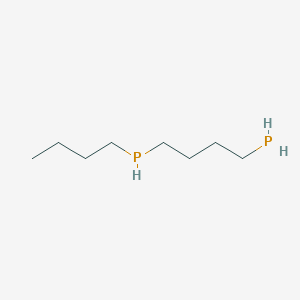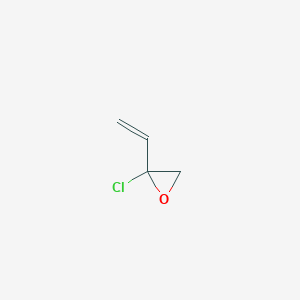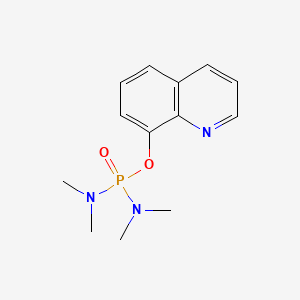
Phosphorodiamidic acid, N,N,N',N'-tetramethyl-, 8-quinolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester is a chemical compound known for its unique structure and properties It is part of the phosphorodiamidic acid family, which includes various esters with different substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester typically involves the reaction of phosphorodiamidic acid with N,N,N’,N’-tetramethyl-8-quinolyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphorodiamidic acid esters.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodiamidic acid derivatives, while substitution reactions can produce various substituted esters.
Aplicaciones Científicas De Investigación
Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorodiamidic acid derivatives.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
- Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, O-pentachlorophenyl ester
- Phosphorodiamidic acid, n,n’-diphenyl-, ethyl ester
Uniqueness
Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
73094-16-3 |
|---|---|
Fórmula molecular |
C13H18N3O2P |
Peso molecular |
279.27 g/mol |
Nombre IUPAC |
N-[dimethylamino(quinolin-8-yloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C13H18N3O2P/c1-15(2)19(17,16(3)4)18-12-9-5-7-11-8-6-10-14-13(11)12/h5-10H,1-4H3 |
Clave InChI |
YEHGCSIBAYADPQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(N(C)C)OC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




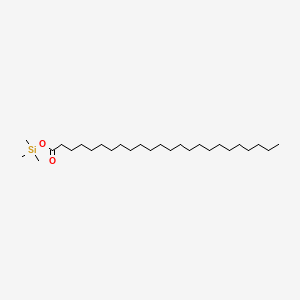
![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
